N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine
Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation. Major products formed from these reactions include free amines, carboxylic acids, and other derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is widely used in scientific research, particularly in the synthesis of peptides and as a reference substance for drug impurities. It is also used in the development of cyclic aminohexapeptides, which have applications as fungicides . Additionally, it serves as a reagent in various biochemical assays and studies .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves the protection of amino groups. The Boc group is stable towards most nucleophiles and bases, making it an ideal protective group in peptide synthesis. The Boc group can be cleaved under acidic conditions, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is similar to other Boc-protected amino acids and peptides. Some similar compounds include:
- Boc-P(CH2OH)-L-phe-OH dcha
- Boc-4-hydroxymethyl-L-phenylalanine dcha
What sets this compound apart is its specific structure, which includes a hydroxymethyl group and a D-phenylalanine residue, making it unique in its applications and reactivity.
Properties
Molecular Formula |
C27H44N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
InChI Key |
NPDVGKTVZBOISP-UTONKHPSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
sequence |
X |
Origin of Product |
United States |
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